molecular formula C11H7ClFN3O B5434624 2-chloro-4-fluoro-N-2-pyrazinylbenzamide

2-chloro-4-fluoro-N-2-pyrazinylbenzamide

Cat. No.: B5434624
M. Wt: 251.64 g/mol
InChI Key: IZROBENPNYBZAC-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-2-pyrazinylbenzamide is a benzamide derivative characterized by a chloro substituent at the 2-position, a fluoro group at the 4-position of the benzene ring, and a pyrazinyl group attached via an amide linkage. This compound’s structure combines halogenated aromatic moieties with a nitrogen-rich heterocycle, making it a candidate for exploration in medicinal chemistry and materials science. The chloro and fluoro groups enhance lipophilicity and metabolic stability, while the pyrazine ring may contribute to hydrogen bonding or π-π stacking interactions in biological or crystalline environments .

Properties

IUPAC Name

2-chloro-4-fluoro-N-pyrazin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O/c12-9-5-7(13)1-2-8(9)11(17)16-10-6-14-3-4-15-10/h1-6H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZROBENPNYBZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199113
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 2-chloro-4-fluoro-N-2-pyrazinylbenzamide, emphasizing differences in substituents, heterocyclic systems, and inferred properties:

Compound Name Key Structural Features Inferred Properties/Applications Evidence ID
This compound Benzamide core with 2-Cl, 4-F, pyrazinyl Potential kinase inhibition; solid-state interactions via pyrazine H-bonding
N-(2-Chloro-3-pyridyl)-2-chloro-4-fluorobenzamide Pyridyl instead of pyrazinyl group Reduced electron-deficient character vs. pyrazine; altered target affinity
2-Chloro-4-fluorophenylboronic Acid Boronic acid substituent Suzuki coupling intermediate; lower stability vs. benzamide
2-Chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide Extended pyridazinyl-pyrrole side chain Enhanced receptor binding via additional heterocycles; increased molecular weight
4-Chloro-2-nitrobenzoic acid–pyrazine (2/1) Nitro and carboxylate groups with pyrazine Co-crystal formation via H-bonding; comparative solubility studies

Key Comparisons:

Heterocyclic Influence: Pyrazine (target compound) vs. Pyridine analogs may exhibit weaker binding due to reduced polarity . Pyridazine-pyrrole hybrid (): The extended side chain introduces steric bulk and additional H-bonding sites, which could improve selectivity but reduce bioavailability .

Substituent Effects :

  • Nitro vs. chloro/fluoro (): Nitro groups in 4-chloro-2-nitrobenzoic acid increase acidity and hydrogen-bonding capacity compared to the target’s halogenated benzamide, influencing crystallization behavior .
  • Boronic acid (): Used primarily as a synthetic intermediate, lacking the amide group’s stability and target affinity .

Research Findings and Data

  • Synthetic Accessibility: The target compound can be synthesized via amide coupling between 2-chloro-4-fluorobenzoic acid derivatives and 2-aminopyrazine, a route analogous to methods described for related benzamides (e.g., ) .
  • Crystallography : Pyrazine-containing compounds (e.g., ) form co-crystals via N–H···O/N interactions, suggesting similar solid-state behavior for the target compound .
  • Biological Activity : While direct data are unavailable, pyrazine-based benzamides are frequently explored as kinase inhibitors, leveraging their H-bonding capacity. Chloro/fluoro substituents may enhance membrane permeability .

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